molecular formula C23H26F3N3OS B12493651 N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide

Cat. No.: B12493651
M. Wt: 449.5 g/mol
InChI Key: XMXNLTGUCDRGDL-UHFFFAOYSA-N
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Description

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the piperidine derivative with the benzamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C23H26F3N3OS

Molecular Weight

449.5 g/mol

IUPAC Name

N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C23H26F3N3OS/c1-15(2)16-6-8-17(9-7-16)21(30)28-22(31)27-19-14-18(23(24,25)26)10-11-20(19)29-12-4-3-5-13-29/h6-11,14-15H,3-5,12-13H2,1-2H3,(H2,27,28,30,31)

InChI Key

XMXNLTGUCDRGDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

Origin of Product

United States

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